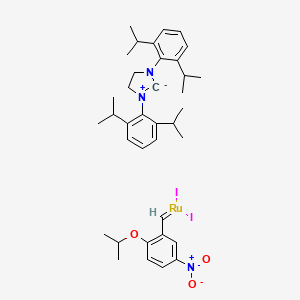
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr: is a complex organometallic compound. It is a derivative of ruthenium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic chemistry due to its role in catalyzing various chemical reactions, especially in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** typically involves multiple steps. The initial step often includes the preparation of the imidazolidin-2-ylidene ligand, followed by its complexation with ruthenium. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The reaction is often carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: It can also participate in reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known for its ability to undergo substitution reactions, where ligands attached to the ruthenium center can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands, often under inert atmosphere and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the original compound, while substitution reactions could result in new ruthenium complexes with different ligands.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic synthesis reactions. Its ability to facilitate complex transformations makes it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology: While its direct applications in biology are limited, its role in synthesizing biologically active molecules indirectly contributes to biological research.
Medicine: The compound’s catalytic properties are leveraged in the synthesis of medicinal compounds, potentially leading to new drug discoveries.
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its efficiency as a catalyst helps in reducing production costs and improving yields.
作用機序
The mechanism by which [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved are primarily related to the catalytic cycle of the ruthenium complex, which can vary depending on the specific reaction being catalyzed.
類似化合物との比較
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
Uniqueness: What sets [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** apart from similar compounds is its specific ligand structure and the presence of the nitro group, which can influence its reactivity and selectivity in catalytic processes. This unique structure allows it to catalyze specific reactions more efficiently compared to other similar ruthenium complexes.
特性
分子式 |
C37H49I2N3O3Ru |
|---|---|
分子量 |
938.7 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
InChI |
InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
VPCSKCGOGWWBSF-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)


![2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B12310176.png)

![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)


![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
